Ethyl 3-(4-benzylpiperidin-1-yl)propionate
Description
Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a piperidine-derived compound featuring a benzyl substituent at the 4-position of the piperidine ring and an ethyl propionate ester moiety. This structure is associated with diverse pharmacological activities, particularly cholinesterase inhibition and antioxidant properties, as evidenced in studies on structurally related hydrazide derivatives (e.g., compound 3h and 4h in , and 9).
Properties
IUPAC Name |
ethyl 3-(4-benzylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-20-17(19)10-13-18-11-8-16(9-12-18)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMUPICEACVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-benzylpiperidin-1-yl)propionate typically involves the reaction of 4-benzylpiperidine with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-benzylpiperidin-1-yl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Ethyl 3-(4-benzylpiperidin-1-yl)propionate is structurally related to fentanyl and other synthetic opioids. Research indicates that compounds within this structural framework can exhibit significant analgesic effects. For instance, modifications to the piperidine ring and the introduction of various substituents can lead to enhanced potency compared to traditional opioids .
Neuropeptide Y Antagonism
Some studies suggest that derivatives of piperidine, including this compound, may act as antagonists for neuropeptide Y receptors. This action could have implications for treating conditions related to obesity and anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-benzylpiperidine with ethyl propionate under appropriate conditions. The process can be optimized through various methods such as:
- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in piperidine derivatives.
- Acylation Reactions : Modifying the acyl groups attached to the nitrogen atom in the piperidine structure can yield compounds with varying pharmacological profiles .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of Ethyl 3-(4-benzylpiperidin-1-yl)propionate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of dopamine and serotonin systems.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares ethyl 3-(4-benzylpiperidin-1-yl)propionate with key analogs:
Key Observations :
- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to morpholine or piperazine derivatives, favoring membrane permeability.
- Solubility : Piperazine and morpholine analogs exhibit higher aqueous solubility due to polar functional groups (e.g., oxygen in morpholine, hydrochloride salt in piperazine derivatives).
Pharmacological Activity
Cholinesterase Inhibition
- This compound derivatives (e.g., 4h ) demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ values in low micromolar range), attributed to the benzylpiperidine moiety’s interaction with the enzyme’s peripheral anionic site.
- Morpholine analogs : Reduced activity due to the electron-rich oxygen atom, which may disrupt π-π stacking with AChE’s aromatic residues.
Antioxidant Capacity
Challenges :
Environmental and Industrial Considerations
Biological Activity
Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and therapeutic potentials based on available literature and research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The structure features a piperidine ring substituted with a benzyl group, contributing to its pharmacological properties. The compound is soluble in organic solvents and has been studied for various biological activities.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It has been shown to affect:
- Dopaminergic System : Compounds with similar structures have demonstrated significant affinity for dopamine transporters (DAT), suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .
- Serotonergic System : Research indicates that derivatives of piperidine compounds can modulate serotonin receptors, which may have implications for mood disorders and anxiety .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of related piperidine derivatives against various bacterial strains. Results indicated that certain modifications could enhance activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
- Antinociceptive Effects : In vivo studies assessed the analgesic properties using models like the acetic acid-induced writhing test in mice. The compound demonstrated significant antinociceptive activity, suggesting potential as an analgesic agent .
- Anti-inflammatory Activity : The compound showed promise in reducing inflammation in carrageenan-induced edema models, indicating potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various piperidine derivatives, including this compound, followed by biological evaluation. The study reported:
- Enhanced Binding Affinity : Modifications to the benzyl group improved binding affinity to dopamine receptors, which could enhance therapeutic efficacy in neuropsychiatric disorders.
- Comparative Analysis : A comparative study highlighted that while similar compounds exhibited varying degrees of biological activity, this compound maintained a favorable profile for further development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
